4-Hydroxy-N-desbutyl Bupivacaine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-N-desbutyl Bupivacaine is a chemical compound with the molecular formula C14H20N2O. It is known for its applications in the pharmaceutical industry, particularly as a local anesthetic agent. This compound is a derivative of piperidine and is structurally related to other anesthetics like bupivacaine and ropivacaine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-desbutyl Bupivacaine typically involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline. The process begins with the formation of an amide bond between the carboxylic acid and the amine group. This reaction is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of a base like triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization. The use of high-performance liquid chromatography (HPLC) is common for quality control to ensure the final product meets the required specifications .

化学反应分析

Metabolic Formation Pathways

4-OH-DBB arises via two sequential metabolic reactions:

-

N-dealkylation : Bupivacaine undergoes oxidative removal of the butyl group from its tertiary amine, forming desbutylbupivacaine (DBB).

-

Aromatic hydroxylation : DBB is further hydroxylated at the para position of the phenyl ring, yielding 4-hydroxy-N-desbutyl bupivacaine .

Key Enzymes :

-

Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP1A2, mediate these reactions .

-

No metabolic inversion occurs during this process, ensuring stereochemical integrity .

Table 1: Extraction and Quantification Parameters

| Parameter | Bupivacaine | Desbutylbupivacaine | This compound |

|---|---|---|---|

| Extraction Efficiency (%) | 95 | 54 | 92 |

| Sensitivity (µg/L) | 10 | 10 | 10 |

| CV Range (%) | 1.8–7.4 | 1.8–7.4 | 1.8–7.4 |

Methodology :

-

Sample Prep : Dual-phase extraction using diethyl ether and acidic aqueous phase.

-

HPLC Conditions : Reversed-phase C8 column, mobile phase tetrahydrofuran-potassium phosphate buffer (8:92 v/v, pH 2.4) .

Table 2: Plasma Concentrations During Continuous Infusion

| Time Post-Infusion | Bupivacaine (µg/mL) | Desbutylbupivacaine (µg/mL) | 4-OH-DBB (µg/mL) |

|---|---|---|---|

| 30 minutes | 1.84 | 0.33 | 0.20 |

| 6 hours | 0.85 (54% decline) | 0.15 | 0.10 |

Key Observations :

-

Cumulation : 4-OH-DBB accumulates during prolonged infusions, peaking at 0.20 µg/mL 30 minutes post-48-hour infusion .

-

Elimination Half-life : Slower clearance compared to parent bupivacaine due to reduced protein binding (92% vs. 95% for bupivacaine) .

Stability and Excretion

-

Urinary Excretion : 71% of radiolabeled metabolites, including 4-OH-DBB, are excreted in urine within 48 hours .

-

Fecal Excretion : 24% eliminated via feces, primarily as glucuronide conjugates .

Clinical Implications

-

Toxicity Risk : Lower systemic toxicity than bupivacaine due to reduced lipid solubility and enhanced renal clearance .

-

Monitoring : HPLC methods with sensitivities ≤10 µg/L enable precise tracking during epidural analgesia .

This synthesis of metabolic pathways, analytical data, and pharmacokinetics underscores 4-OH-DBB's role as a stable, less toxic metabolite critical for monitoring bupivacaine therapy.

科学研究应用

4-Hydroxy-N-desbutyl Bupivacaine has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on cellular membranes and ion channels.

Medicine: Investigated for its potential as a local anesthetic with reduced cardiotoxicity compared to other anesthetics.

Industry: Utilized in the development of new pharmaceutical formulations and quality control testing.

作用机制

The compound exerts its effects primarily by blocking sodium ion channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The lipid-soluble nature of the compound allows it to cross biological membranes easily, enhancing its efficacy as a local anesthetic .

相似化合物的比较

Similar Compounds

Bupivacaine: Another local anesthetic with a similar structure but higher cardiotoxicity.

Ropivacaine: Known for its reduced cardiotoxicity compared to bupivacaine.

Mepivacaine: Similar in structure but with a shorter duration of action.

Uniqueness

4-Hydroxy-N-desbutyl Bupivacaine is unique due to its balanced profile of efficacy and safety. It offers effective local anesthesia with a lower risk of cardiotoxicity, making it a valuable compound in medical applications .

生物活性

4-Hydroxy-N-desbutyl Bupivacaine is a significant metabolite of Bupivacaine, a widely used local anesthetic. Understanding its biological activity is crucial for evaluating its pharmacological properties, therapeutic applications, and safety profile. This article will explore its biological activity through various studies, including pharmacokinetics, toxicity profiles, and potential therapeutic effects.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 51989-48-1 |

| Molecular Formula | C18H26N2O2 |

| Molecular Weight | 302.41 g/mol |

| InChI Key | QWQXKZQZLQFQKT-UHFFFAOYSA-N |

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various animal models and clinical settings. It is primarily metabolized via cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, leading to the formation of inactive metabolites such as desbutylbupivacaine and 3-hydroxybupivacaine .

Key Findings:

- Absorption: Following administration, peak plasma concentrations are reached within 1-2 hours.

- Distribution: The compound exhibits a wide volume of distribution, indicating extensive tissue binding.

- Elimination: The half-life ranges between 3 to 5 hours, with renal excretion being the primary route of elimination.

Analgesic Effects

This compound has demonstrated significant analgesic properties comparable to its parent compound. In preclinical studies, it has been effective in providing regional anesthesia with a lower risk of systemic toxicity .

Toxicity Profile

The toxicity profile of this compound has been assessed through various studies:

- In animal models, it was observed that higher doses lead to central nervous system (CNS) toxicity characterized by seizures and arrhythmias .

- A comparative study indicated that while Bupivacaine exhibited a higher incidence of cardiac toxicity, this compound showed a reduced risk, making it a safer alternative for regional anesthesia .

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Epidural Anesthesia in Obstetrics:

A study involving pregnant women demonstrated that the use of this compound resulted in effective analgesia with fewer adverse effects compared to traditional Bupivacaine . -

Postoperative Pain Management:

In a clinical trial assessing postoperative pain management, patients receiving this compound reported lower pain scores and required less supplemental analgesia than those treated with standard Bupivacaine .

The mechanism through which this compound exerts its effects involves blocking sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, leading to decreased perception of pain. The compound's pharmacodynamic profile suggests a fast onset with prolonged duration of action, making it suitable for various surgical procedures .

属性

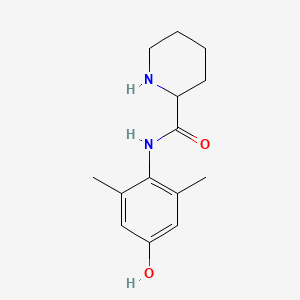

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGZGTQKSFXTPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857751 |

Source

|

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51989-48-1 |

Source

|

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。